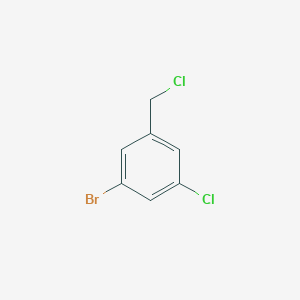
1-Bromo-3-chloro-5-(chloromethyl)benzene
Overview
Description
“1-Bromo-3-chloro-5-(chloromethyl)benzene” is a chemical compound with the molecular formula C7H5BrCl2. Its molecular weight is 239.92 .
Synthesis Analysis
The synthesis of similar compounds, such as Bromochlorobenzenes, has been achieved through various routes. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction . 1-Bromo-3-chlorobenzene can be synthesized by electrophilic substitution of (3-chlorophenyl)trimethylgermanium .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-chloro-5-(chloromethyl)benzene” can be represented by the InChI string: InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 .Chemical Reactions Analysis
Bromochlorobenzenes, which are similar to “1-Bromo-3-chloro-5-(chloromethyl)benzene”, undergo bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, and this reaction is strongly accelerated by electron-withdrawing substituents .Scientific Research Applications
Nucleophilic Substitution Reactions
1-Bromo-3-chloro-5-(chloromethyl)benzene: is a prime candidate for nucleophilic substitution reactions due to the presence of a benzylic halide. This compound can undergo both SN1 and SN2 reactions, depending on the conditions and the nature of the nucleophile . This versatility makes it a valuable substrate in the synthesis of various organic compounds.
Suzuki Coupling Reactions
This halogenated benzene derivative can be used in Suzuki coupling reactions , which are pivotal in forming carbon-carbon bonds. The presence of bromine allows for the use of palladium catalysts to facilitate the coupling with organoboron compounds, leading to a wide array of biaryl structures .
Cyanation Reactions
The compound serves as a test substrate for cyanation reactions. A recent study highlighted its use with a catalytic system for the cyanation of aryl halides using potassium hexacyanoferrate as a cyanating source . This reaction is crucial for introducing nitrile groups into aromatic rings, which are important in pharmaceuticals and agrochemicals.
Halogen Exchange Reactions
In synthetic chemistry, 1-Bromo-3-chloro-5-(chloromethyl)benzene can undergo halogen exchange reactions. For instance, it can participate in bromine-magnesium exchange reactions, which are accelerated by electron-withdrawing substituents . This process is essential for preparing Grignard reagents, which are used in a multitude of organic syntheses.
Electrophilic Aromatic Substitution
While the compound already contains halogen substituents, it can still undergo further electrophilic aromatic substitution reactions. This allows for the introduction of additional functional groups onto the aromatic ring, expanding the compound’s utility in creating more complex molecules .
Thermodynamic Studies
The physical properties of 1-Bromo-3-chloro-5-(chloromethyl)benzene , such as boiling and melting points, have been extensively studied. These properties are crucial for understanding the compound’s behavior under various conditions and for designing processes for its use in synthetic applications .
Organometallic Chemistry
This compound is also relevant in organometallic chemistry. It can react with organometallic reagents, such as Grignard reagents, to form new carbon-metal bonds. This is fundamental for the synthesis of complex organic molecules and intermediates used in various industrial applications .
Chiroptical Methods in Structural Analysis
The increasing applicability of chiroptical methods in structural analysis has been facilitated by compounds like 1-Bromo-3-chloro-5-(chloromethyl)benzene . These methods are used for ab initio predictions of chiroptical properties, which are important in the determination of molecular structure .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-chloro-5-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIFIXIYJJOHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-(chloromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)

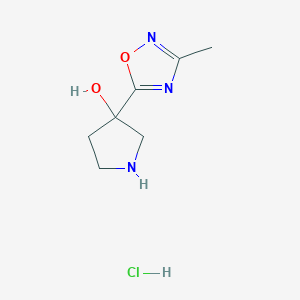
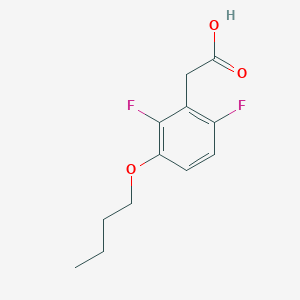
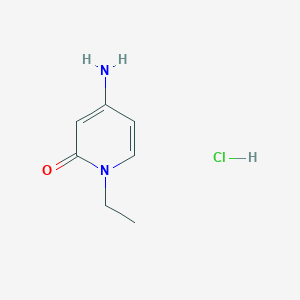
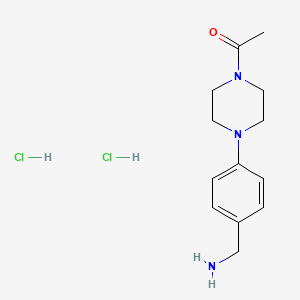
amine hydrochloride](/img/structure/B1383297.png)
![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)
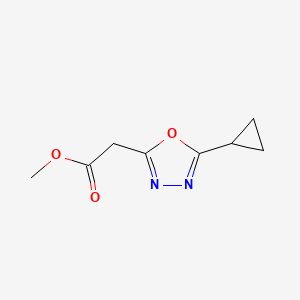
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)
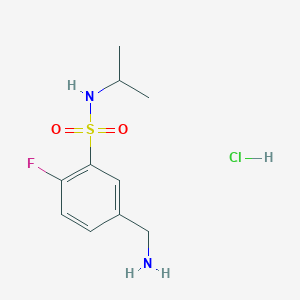
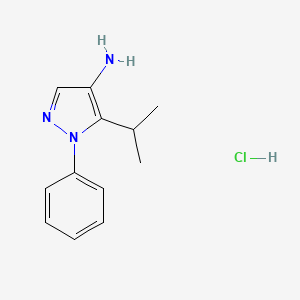
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)